molecular formula C13H18O3 B1325065 6-Ethoxy-2,2-dimethylchroman-4-ol CAS No. 1017118-08-9

6-Ethoxy-2,2-dimethylchroman-4-ol

Cat. No.: B1325065
CAS No.: 1017118-08-9
M. Wt: 222.28 g/mol
InChI Key: BZBKSEGFBFWCKO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Ethoxy-2,2-dimethylchroman-4-ol is a synthetic derivative of vitamin E, known for its potent antioxidant properties. This compound is part of the chroman family, which includes various biologically active molecules. The structure of this compound consists of a chroman ring with ethoxy and dimethyl substituents, contributing to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Ethoxy-2,2-dimethylchroman-4-ol typically involves the following steps:

    Formation of the Chroman Ring: The chroman ring is synthesized through a cyclization reaction involving a phenol derivative and an appropriate aldehyde or ketone under acidic or basic conditions.

    Introduction of Ethoxy Group: The ethoxy group is introduced via an etherification reaction, where an ethyl halide reacts with the hydroxyl group of the chroman ring in the presence of a base.

    Dimethyl Substitution: The dimethyl groups are introduced through alkylation reactions, often using methyl iodide or methyl sulfate as the alkylating agents.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity, often using continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

6-Ethoxy-2,2-dimethylchroman-4-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the chroman ring to dihydrochroman derivatives.

    Substitution: The ethoxy and dimethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like alkoxides, amines, and thiols are employed in substitution reactions.

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with distinct chemical and biological properties.

Scientific Research Applications

6-Ethoxy-2,2-dimethylchroman-4-ol has a wide range of scientific research applications:

    Chemistry: Used as a model compound in studies of antioxidant mechanisms and radical scavenging activities.

    Biology: Investigated for its protective effects against oxidative stress in cellular and animal models.

    Medicine: Explored for potential therapeutic applications in diseases related to oxidative damage, such as neurodegenerative disorders and cardiovascular diseases.

    Industry: Utilized in the formulation of cosmetics and skincare products due to its antioxidant properties.

Mechanism of Action

The primary mechanism of action of 6-Ethoxy-2,2-dimethylchroman-4-ol involves its ability to scavenge free radicals and reactive oxygen species. This antioxidant activity is attributed to the presence of the chroman ring, which can donate hydrogen atoms to neutralize free radicals. The compound also interacts with various molecular targets, including enzymes and cellular membranes, to protect against oxidative damage.

Comparison with Similar Compounds

6-Ethoxy-2,2-dimethylchroman-4-ol is compared with other similar compounds such as:

    Trolox: Another vitamin E derivative with similar antioxidant properties.

    Chroman-4-one: A related compound with a different substitution pattern, exhibiting distinct biological activities.

    Chroman-2-ol: A compound with hydroxyl groups at different positions, affecting its chemical reactivity and biological effects.

The uniqueness of this compound lies in its specific substitution pattern, which enhances its antioxidant activity and makes it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

6-ethoxy-2,2-dimethyl-3,4-dihydrochromen-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O3/c1-4-15-9-5-6-12-10(7-9)11(14)8-13(2,3)16-12/h5-7,11,14H,4,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZBKSEGFBFWCKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)OC(CC2O)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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